2h,4h,5h,7h-Pyrano[3,4-c]pyrazole hydrochloride
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Overview
Description
2H,4H,5H,7H-Pyrano[3,4-c]pyrazole hydrochloride is a heterocyclic compound characterized by a fused pyran and pyrazole ring system. This compound has garnered significant attention due to its diverse structural significance and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole hydrochloride typically involves multicomponent reactions. One common method includes the reaction of hydrazine hydrate, ethyl acetoacetate, and an aldehyde in the presence of a catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrano[3,4-c]pyrazole structure.
Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and ultrasound-mediated reactions have been employed to achieve higher yields and purities .
Chemical Reactions Analysis
Types of Reactions: 2H,4H,5H,7H-Pyrano[3,4-c]pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,4-c]pyrazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2H,4H,5H,7H-Pyrano[3,4-c]pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as human Chk1 kinase, which plays a role in cell cycle regulation . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
- Pyrano[2,3-c]pyrazole
- Pyrano[3,2-c]pyrazole
- Pyrano[4,3-c]pyrazole
Comparison: 2H,4H,5H,7H-Pyrano[3,4-c]pyrazole hydrochloride is unique due to its specific ring fusion pattern, which influences its chemical reactivity and biological activity. Compared to other pyrano-pyrazole isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-9-4-6-5(1)3-7-8-6;/h3H,1-2,4H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKQXRRDEWEZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=NN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-36-9 |
Source
|
Record name | 2H,4H,5H,7H-pyrano[3,4-c]pyrazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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